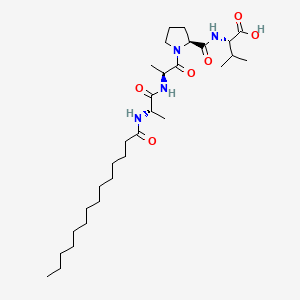
Methyl 4-amino-2-methyl-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Brigimadlin intermediate-1 is a compound used in the synthesis of brigimadlin, a novel and highly potent MDM2–p53 antagonist. Brigimadlin has shown promising antitumor activity by restoring the tumor-suppressor function of p53, which is often inactivated in various cancers .
准备方法
The synthesis of brigimadlin intermediate-1 involves several steps, including the formation of a spiro-oxindole structure. The synthetic route typically includes the following steps:
Formation of the spiro-oxindole core: This step involves the cyclization of an appropriate precursor to form the spiro-oxindole structure.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties of brigimadlin intermediate-1.
Purification: The final compound is purified using techniques such as chromatography to obtain a high-purity product.
Industrial production methods for brigimadlin intermediate-1 are optimized to ensure high yield and purity while minimizing production costs and environmental impact. These methods often involve large-scale synthesis and advanced purification techniques.
化学反应分析
Brigimadlin intermediate-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of brigimadlin intermediate-1 may yield a ketone or aldehyde, while reduction may yield an alcohol.
科学研究应用
Brigimadlin intermediate-1 is primarily used in the synthesis of brigimadlin, which has several scientific research applications, including:
Cancer Research: Brigimadlin is being investigated for its potential to treat various types of cancer by restoring the tumor-suppressor function of p53
Drug Development: Brigimadlin serves as a lead compound for the development of new MDM2–p53 antagonists with improved efficacy and safety profiles.
Biological Studies: Brigimadlin is used in studies to understand the role of the MDM2–p53 interaction in cancer and other diseases.
作用机制
Brigimadlin intermediate-1 exerts its effects by binding to the MDM2 protein and blocking its interaction with p53. This prevents MDM2 from inactivating p53, thereby restoring the tumor-suppressor function of p53. The restored p53 function leads to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Brigimadlin intermediate-1 is unique compared to other MDM2–p53 antagonists due to its high potency and favorable pharmacokinetic properties. Similar compounds include:
Nutlin-3: An early MDM2–p53 antagonist with lower potency and higher toxicity compared to brigimadlin.
RG7112: Another MDM2–p53 antagonist with similar mechanisms of action but different pharmacokinetic profiles.
Brigimadlin intermediate-1 stands out due to its high bioavailability, dose-linear pharmacokinetics, and potent antitumor activity in preclinical models .
属性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC 名称 |
methyl 4-amino-2-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,10H2,1-2H3 |
InChI 键 |
AAPWHMLRYVZJKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)

![(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B15137306.png)


![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)
![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)

![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)

![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)


